molecular formula C14H15N3O4S B2715490 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1209881-42-4

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2715490
CAS No.: 1209881-42-4
M. Wt: 321.35
InChI Key: LWKDAFCJYBSOTK-UHFFFAOYSA-N
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Description

The compound is a derivative of isothiazolidine, which is a heterocyclic compound containing a four-membered ring with one sulfur atom, one nitrogen atom, and two carbon atoms . The compound also contains a phenyl group and an isoxazole group, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isothiazolidine ring could potentially introduce steric hindrance, affecting the overall conformation of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole ring could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been explored in the synthesis of various biologically active derivatives. For example, studies have synthesized biologically active derivatives such as β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which demonstrated significant antimicrobial activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

Medicinal Chemistry and Drug Development

  • In the field of medicinal chemistry, the compound has been used in the synthesis of novel pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
  • It has also been involved in the synthesis of oxazoles, contributing to the development of new pharmacophores for anticancer agents (Kumar et al., 2009).

Catalysis and Chemical Reactions

  • The compound has been used as a ligand for bimetallic boron-containing heterogeneous catalysts, showing high activity in the Suzuki reaction, an important method in organic synthesis for creating carbon-carbon bonds (Bumagin et al., 2019).

Antibacterial Research

Enzyme Inhibition Studies

  • It has been used in enzyme inhibition studies, particularly in the investigation of the inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine synthesis (Knecht & Löffler, 1998).

Development of Antitumor Agents

  • In the development of antitumor agents, it has been used in the synthesis of compounds like dibenzo[1,4]dioxin-1-carboxamides, which are evaluated for their antitumor activity and DNA-intercalating properties (Lee et al., 1992).

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-10-9-13(16-21-10)14(18)15-11-3-5-12(6-4-11)17-7-2-8-22(17,19)20/h3-6,9H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKDAFCJYBSOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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